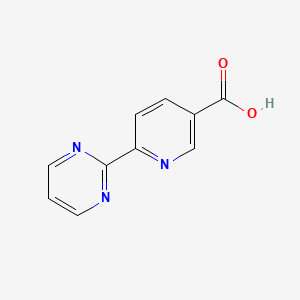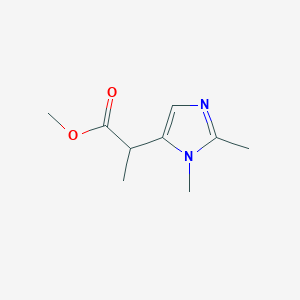
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the imidazole ring with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .
類似化合物との比較
Similar Compounds
- Methyl 2-(1H-imidazol-5-yl)propanoate
- Methyl 2-(1,2-dimethyl-1H-imidazol-4-yl)propanoate
- Methyl 2-(1,2-dimethyl-1H-imidazol-3-yl)propanoate
Uniqueness
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring. The presence of two methyl groups at positions 1 and 2 enhances its lipophilicity and may influence its biological activity and chemical reactivity. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties compared to other imidazole derivatives .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
methyl 2-(2,3-dimethylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3 |
InChIキー |
PXNJIPDUXSNMOT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1C)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


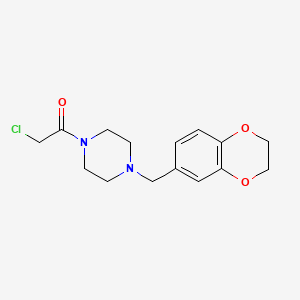
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)

![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)

![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)
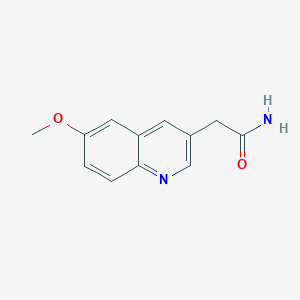


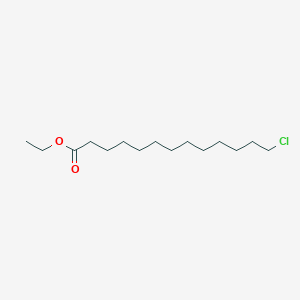
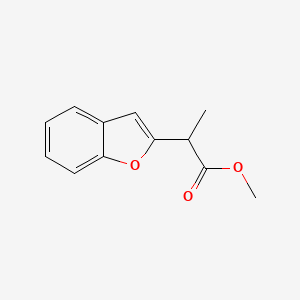
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)
